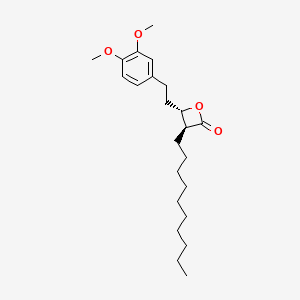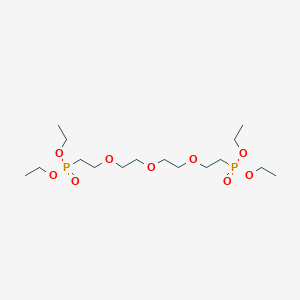
PEG3-bis-(ethyl phosphonate)
Descripción general
Descripción
PEG3-bis-(ethyl phosphonate) is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs .
Synthesis Analysis
PEG3-bis-(ethyl phosphonate) can be used in the synthesis of a series of PROTACs . It is a PEG-based PROTAC linker .Molecular Structure Analysis
The molecular weight of PEG3-bis-(ethyl phosphonate) is 434.4 . The molecular formula is C16H36O9P2 . The structure contains a total of 62 bonds, including 26 non-H bonds, 2 multiple bonds, 20 rotatable bonds, 2 double bonds, 3 aliphatic ethers, and 2 phosphonates .Chemical Reactions Analysis
As a PEG-based PROTAC linker, PEG3-bis-(ethyl phosphonate) can be used in the synthesis of PROTACs .Physical And Chemical Properties Analysis
The molecular weight of PEG3-bis-(ethyl phosphonate) is 434.4 . The molecular formula is C16H36O9P2 .Aplicaciones Científicas De Investigación
PEG3-bis-(ethyl phosphonate) is a biochemical compound with the molecular formula C16H36O9P2 and a molecular weight of 434.4 . It’s used for research purposes .
This compound is a PEG linker with two ethyl phosphonate end groups . PEG linkers are polyethylene glycol-based compounds that are often used in drug delivery and bioconjugation applications. The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .
It’s also mentioned as a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. The PEG linker in the PROTAC molecule provides a flexible connection between the ligase-recruiting moiety and the protein-targeting moiety .
-
Proteomics Research : PEG3-bis-(ethyl phosphonate) is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experimental procedures within this field, such as protein identification and quantification, post-translational modification (PTM) analysis, and protein-protein interaction studies .
-
Drug Delivery : PEG3-bis-(ethyl phosphonate) is a PEG linker with two ethyl phosphonate end groups . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media . This property makes it useful in drug delivery applications, where it can help to improve the solubility, stability, and bioavailability of therapeutic agents .
-
Bioconjugation : The same properties that make PEG3-bis-(ethyl phosphonate) useful in drug delivery also make it valuable in bioconjugation . Bioconjugation is the process of chemically linking two biomolecules together, and it’s a key technique in many areas of research and medicine. The PEG linker in PEG3-bis-(ethyl phosphonate) can provide a flexible and hydrophilic connection between two biomolecules, enhancing their stability and functionality .
-
PROTACs Synthesis : PEG3-bis-(ethyl phosphonate) is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The PEG linker in the PROTAC molecule provides a flexible connection between the ligase-recruiting moiety and the protein-targeting moiety .
-
Monodispersed Linear PEGs Production : PEG3-bis-(ethyl phosphonate) is used in the production of monodispersed linear PEGs . These are polyethylene glycol molecules of a specific size that are used in a variety of applications, including drug delivery, protein and peptide conjugation, and surface modification .
This review first outlines general considerations on phosphinic acids and derivatives as bioisosteric groups. The next sections present key aspects of phosphinic acid-based molecules and include a brief description of the biological pathways involved for their activities .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-diethoxyphosphorylethoxy)-2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O9P2/c1-5-22-26(17,23-6-2)15-13-20-11-9-19-10-12-21-14-16-27(18,24-7-3)25-8-4/h5-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTMAYYRMOPOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCCP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O9P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PEG3-bis-(ethyl phosphonate) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(1H-imidazol-4-yl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B609817.png)
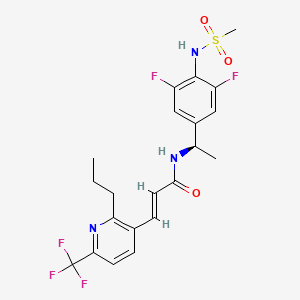
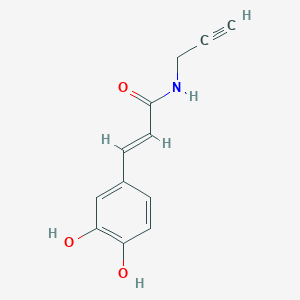
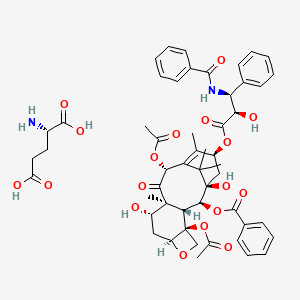
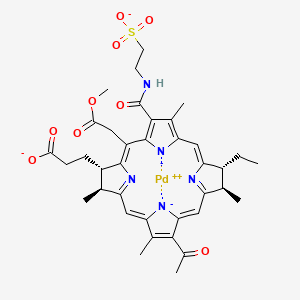
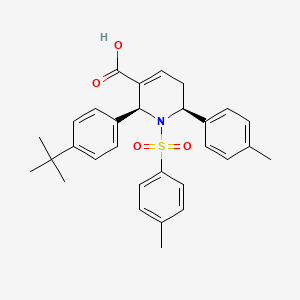
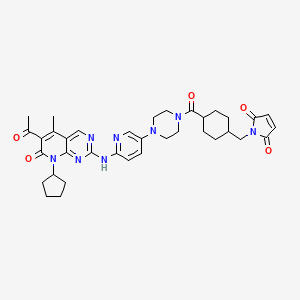
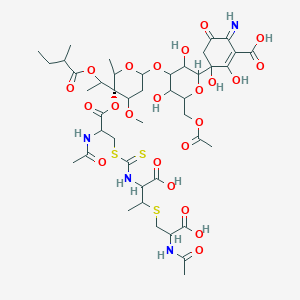
![3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B609828.png)
